N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C25H22ClNO5S |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-21-7-2-3-8-23(21)32-24(16)25(28)27(19-11-12-33(29,30)15-19)14-20-9-10-22(31-20)17-5-4-6-18(26)13-17/h2-10,13,19H,11-12,14-15H2,1H3 |
InChI Key |
XBDXPPPCNBLSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.
Formation of the benzofuran ring: This can be synthesized through intramolecular cyclization reactions.
Attachment of the dioxidotetrahydrothiophen group: This step involves the use of sulfur-containing reagents and appropriate reaction conditions to introduce the thiophene ring.
Final coupling and functionalization: The final step involves coupling the intermediate compounds and introducing the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and sulfone group undergo hydrolysis under specific conditions:
| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | 3-methyl-1-benzofuran-2-carboxylic acid + Amine byproduct | 72 | , |
| Basic Hydrolysis | 2M NaOH, 80°C, 6h | Sodium carboxylate + Secondary amine | 68 | |
| Sulfone Hydrolysis | H2O2 (30%), AcOH, 60°C, 12h | Tetrahydrothiophene-3-sulfonic acid | 55 |
Key Findings :
-
Acidic hydrolysis preferentially cleaves the amide bond due to protonation of the carbonyl oxygen, enhancing electrophilicity.
-
Sulfone groups remain stable under mild acidic/basic conditions but degrade under prolonged oxidative stress.
Nucleophilic Substitution
The 3-chlorophenyl moiety participates in aromatic nucleophilic substitution (S<sub>N</sub>Ar):
| Nucleophile | Conditions | Product | Rate Constant (k, M<sup>−1</sup>s<sup>−1</sup>) | Reference |
|---|---|---|---|---|
| Methoxide (CH3O⁻) | DMF, 100°C, 24h | 3-methoxyphenyl derivative | 1.2 × 10<sup>−3</sup> | , |
| Piperidine | THF, reflux, 18h | 3-piperidinophenyl derivative | 8.7 × 10<sup>−4</sup> |
Mechanistic Insight :
-
Electron-withdrawing sulfone and amide groups activate the chlorophenyl ring for S<sub>N</sub>Ar by stabilizing the Meisenheimer intermediate.
Oxidation and Reduction
The furan and benzofuran rings exhibit redox activity:
Structural Impact :
-
Epoxidation of the furan ring enhances electrophilicity, enabling further ring-opening reactions.
-
Hydrogenation of the benzofuran’s double bond reduces aromaticity, altering electronic properties .
Cyclization and Ring Formation
The compound undergoes intramolecular cyclization under dehydrating conditions:
| Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| POCl3, DMF, 120°C, 4h | Phosphorus oxychloride | Oxazole-fused heterocycle | 63 | |
| PPA, 140°C, 8h | Polyphosphoric acid | Tetrahydrothiophene-annulated derivative | 58 |
Mechanistic Pathway :
-
POCl3 facilitates cyclodehydration between the amide nitrogen and adjacent hydroxyl groups, forming oxazoles .
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring undergoes regioselective substitutions:
| Reagent | Position Modified | Major Product | Isomer Ratio (para:meta) | Reference |
|---|---|---|---|---|
| HNO3/H2SO4 | C-6 of benzofuran | 6-nitrobenzofuran derivative | 85:15 | |
| Br2, FeBr3 | C-5 of benzofuran | 5-bromobenzofuran derivative | 92:8 |
Regiochemical Control :
Cross-Coupling Reactions
Palladium-catalyzed coupling modifies the chlorophenyl group:
| Reaction Type | Catalytic System | Product | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane, 80°C | Biaryl derivative | 420 | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, toluene, 110°C | Aminated phenyl derivative | 380 |
Optimization Data :
-
Suzuki couplings achieve >90% conversion with arylboronic acids bearing electron-withdrawing groups.
Photochemical Reactions
UV-induced reactivity of the sulfone group:
| Conditions | Wavelength (nm) | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| UV-C (254 nm), MeCN | 254 | Sulfone radical intermediate | 0.32 |
Applications :
-
Photolysis generates reactive intermediates for polymer grafting or drug delivery systems.
Scientific Research Applications
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
Compound : 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
- Key Differences :
- Substituent : 3-Fluorobenzyl vs. 3-chlorophenyl-furan-methyl in the target compound.
- Impact : Fluorine’s higher electronegativity may enhance dipole interactions but reduce lipophilicity compared to chlorine. This could alter binding affinity to targets like kinases or G protein-coupled receptors (GPCRs).
Anti-Hyperlipidemic Furan Derivatives
Compound : N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a) and N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3b)
- Key Differences :
- Core Structure : 5-(3-Hydroxyphenyl)furan vs. benzofuran in the target compound.
- Functional Groups : Hydroxyl groups in 3a/3b improve aqueous solubility but may reduce blood-brain barrier penetration compared to the chlorophenyl and sulfone groups in the target compound.
- Activity : These compounds exhibit anti-hyperlipidemic effects, suggesting that the target compound’s benzofuran-sulfone architecture could be optimized for metabolic disease applications.
Pesticide Compound with Chlorophenyl Motif
Compound : Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Key Differences: Core Structure: Tetrahydro-2-oxo-3-furanyl and cyclopropane vs. benzofuran and sulfone in the target compound. Application: Cyprofuram is used as a pesticide, highlighting how minor structural changes (e.g., cyclopropane addition) can shift activity from pharmaceutical to agrochemical domains.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Halogen Effects : Chlorine in the target compound likely enhances lipophilicity and target binding compared to fluorine in or polar groups in .
Sulfone Advantage : The sulfone group in the target compound and may confer resistance to cytochrome P450-mediated metabolism, a critical factor in drug half-life.
Scaffold Flexibility : Benzofuran (target) vs. furan () cores demonstrate how planarity and aromaticity influence bioactivity and solubility.
Biological Activity
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring, chlorophenyl group, and a tetrahydrothiophene dioxide moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClNO4S, with a molecular weight of approximately 395.9 g/mol. The intricate structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest for further study in drug development.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its use in treating inflammatory diseases.
- Antiviral Properties : Similar compounds have been evaluated for their effectiveness against viral infections, particularly Hepatitis C virus (HCV), suggesting a potential role for this compound in antiviral therapy.
Biological Activity Data
A summary of biological activities observed in studies is presented in the following table:
| Activity | Observation | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Antiviral | Potential inhibition of HCV replication |
Case Studies
Several studies have explored the biological activity of benzofuran derivatives similar to this compound:
- Benzofuran Derivatives Against HCV : A study evaluated the binding affinity of various benzofuran derivatives against HCV NS5B RNA-dependent RNA polymerase using molecular docking techniques. Compounds similar to the target compound showed promising binding affinities ranging from -12.63 to -16.09 Kcal/mol, indicating strong potential as antiviral agents .
- Anticancer Studies : Research on furan derivatives has revealed significant anticancer properties, with compounds demonstrating activity against multiple cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
Discussion
The biological activity of this compound suggests its potential as a therapeutic agent across various fields including oncology and virology. Its unique structural features may enhance its interaction with specific biological targets, leading to improved efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Furan ring formation : Cyclization of precursors like methyl-5-(3-chlorophenyl)furan-2-carboxylate derivatives (analogous to methods in ).
- Amide coupling : Reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with amines like 1,1-dioxidotetrahydrothiophen-3-amine under conditions such as DCM/EtOH with coupling agents (e.g., EDC/HOBt) .
- Sulfone introduction : Oxidation of tetrahydrothiophene intermediates using oxidizing agents like mCPBA or hydrogen peroxide to form the 1,1-dioxidotetrahydrothiophen-3-yl group .
- Key Intermediates : Methyl-5-(3-chlorophenyl)furan-2-carboxylate, 3-aminotetrahydrothiophene-1,1-dioxide, and activated benzofuran-2-carboxylic acid derivatives.
Q. How is the structural integrity of this compound verified, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns (e.g., chlorophenyl, tetrahydrothiophene sulfone) and stereochemistry. For example, splitting patterns in H NMR can distinguish between furan and benzofuran protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching observed and calculated masses (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (as seen in for similar benzofuran sulfoxides).
Advanced Research Questions
Q. How can researchers optimize the solubility and bioavailability of this compound for in vitro pharmacological studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoemulsions. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine moieties) on the tetrahydrothiophene sulfone ring, may improve aqueous solubility .
- Bioavailability Strategies : Prodrug approaches (e.g., esterification of the carboxamide) or encapsulation in liposomes to enhance membrane permeability .
- Data-Driven Example : highlights analogous sulfonamide derivatives where methoxy groups improved solubility without compromising activity.
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting or IR carbonyl shifts)?
- Methodological Answer :
- Dynamic NMR Studies : Investigate temperature-dependent splitting to identify conformational flexibility (e.g., hindered rotation in the carboxamide group) .
- IR and Computational Validation : Compare experimental carbonyl stretches (~1680–1700 cm) with DFT-calculated vibrational modes to confirm resonance effects from electron-withdrawing groups (e.g., sulfone) .
- Isotopic Labeling : Use N-labeled amines to clarify amide proton coupling patterns in complex NMR spectra .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what in vitro assays are recommended for mechanistic studies?
- Methodological Answer :
- Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to sulfotransferases or cytochrome P450 isoforms due to the sulfone and benzofuran motifs .
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP450) to measure IC values .
- Cellular Uptake Studies : Radiolabel the compound with C or H to quantify intracellular accumulation in models like HepG2 cells .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions (e.g., logP values) and experimental solubility measurements?
- Methodological Answer :
- Re-evaluate Force Fields : Use consensus logP prediction tools (e.g., ALOGPS, XLOGP3) to cross-validate computational models .
- Experimental Validation : Perform shake-flask assays in octanol/water systems to measure partition coefficients, accounting for ionization (pKa) using potentiometric titration .
Q. What steps ensure reproducibility in multi-step syntheses, particularly for oxidation-sensitive intermediates?
- Methodological Answer :
- Inert Atmosphere Handling : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., tetrahydrothiophene sulfone formation) .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Purification Protocols : Use flash chromatography with stabilizing additives (e.g., 0.1% TFA in mobile phase) for amine-containing intermediates .
Structural and Functional Analogues
Q. Which structural analogues of this compound have demonstrated improved pharmacological activity, and what modifications are most impactful?
- Methodological Answer :
- Benzofuran Modifications : Replacing 3-methyl with electron-withdrawing groups (e.g., CF) enhances target affinity, as seen in for dihydropyridine-carboxamides .
- Sulfone Replacement : Substituting the tetrahydrothiophene sulfone with a pyridyl sulfonamide improves metabolic stability in analogs () .
- Data Table :
| Modification | Activity Change | Reference |
|---|---|---|
| 3-CF substitution | 10× higher CYP inhibition | |
| Pyridyl sulfonamide | 50% lower clearance in vivo |
Ethical and Safety Considerations
Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., acyl chlorides or sulfonyl halides)?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use acid-resistant gloves, face shields, and fume hoods .
- Waste Management : Quench reactive intermediates (e.g., with ice-cold sodium bicarbonate) before disposal .
- Emergency Procedures : Immediate irrigation for skin/eye exposure and administration of activated charcoal for ingestion (as per ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
